N2-(4-fluorophenyl)pyridine-2,3-diamine
Description
N2-(4-Fluorophenyl)pyridine-2,3-diamine is a pyridine derivative with a 4-fluorophenyl substituent at the N2 position. Its dihydrochloride form has the molecular formula C₁₁H₁₂Cl₂FN₃ and a molecular weight of 276.14 g/mol . The compound is characterized by a pyridine ring substituted with two amine groups at positions 2 and 3, and a fluorinated aromatic ring at the N2 position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Key spectral data for this compound include distinct ¹H NMR signals (e.g., aromatic protons and amine resonances) and ¹⁹F NMR chemical shifts (e.g., -61.5 ppm for trifluoromethyl analogs in related structures) .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSXBGVFUJMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine typically involves the reaction of 2-pyridinamine with N-(4-fluorophenyl)-3-nitro-2-pyridinamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as hydrogen gas or a metal catalyst, to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: N2-(4-fluorophen
Biological Activity
N2-(4-Fluorophenyl)pyridine-2,3-diamine is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a 4-fluorophenyl group and two amino groups at the 2 and 3 positions. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for various applications in drug development and material science.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to molecular targets, which can lead to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzyme activities or interfere with receptor signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound showed inhibitory effects on several cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM . These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacterial strains. The effectiveness of this compound against various pathogens underscores its potential as an antimicrobial agent .
Case Studies
- Anticancer Activity Evaluation :
- A series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced the biological activity, highlighting structure-activity relationships (SAR) within this class of compounds .
- Antimicrobial Screening :
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 1.45 - 4.25 | |
| Antimicrobial | Gram-positive Bacteria | Varies | |
| Gram-negative Bacteria | Varies |
Table 2: Structural Comparisons with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Specific fluorination enhances stability |
| N2-(3-Fluorophenyl)pyridine-2,3-diamine | Structure | Different substitution pattern affects reactivity |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Structure | Variations in diamine functional groups |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes structural analogs of N2-(4-fluorophenyl)pyridine-2,3-diamine and their key properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound is electron-withdrawing, whereas the 4-dimethylaminophenyl group in its analog () is electron-donating. This difference significantly impacts reactivity and applications in catalysis or drug design.
- Solubility : The methoxybenzyl substituent in 4a () enhances aqueous solubility due to the polar methoxy group, contrasting with the hydrophobic fluorophenyl group.
Comparison of Efficiency :
- The target compound’s synthesis mirrors B1’s methodology but avoids the need for transition-metal catalysts (e.g., Raney Ni in 4b), simplifying purification .
Spectral and Physical Properties
- ¹H NMR :
- ¹⁹F NMR :
- Solubility : The dihydrochloride form of the target compound () enhances water solubility compared to neutral analogs like 4a.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
